REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[N+:11]([O-])([OH:13])=[O:12]>>[CH3:1][C:2]1[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10]
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Name
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|
Quantity
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36 g
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Type
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reactant
|
Smiles
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CC1=C(C(=CC=C1)C)OC
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Name
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|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
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CUSTOM
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Details
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to stirred cold cone
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirring at room temperature
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Type
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ADDITION
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Details
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The mixture was poured
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Type
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CUSTOM
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Details
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onto crushed ice
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Type
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FILTRATION
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Details
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The resulting bright yellow solid was vacuum-filtered
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
|
Recrystallization from ethanol-water
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Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |